Haloperidol-d4

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS

Haloperidol-d4 is a deuterated internal standard for accurate LC-MS/MS and GC-MS quantification of haloperidol. Its +4 Da mass shift, near-identical physicochemical properties, and 98.2% isotopic enrichment minimize ion crosstalk—ensuring reliable correction for matrix effects, a critical issue in bioequivalence studies and forensic analysis. Achieving a 5.03 pg/mL LLOQ, it's uniquely suited for microdosing and pediatric PK. Available as a CRM, it supports ANDA method validation under FDA/EMA guidelines.

Molecular Formula C21H23ClFNO2
Molecular Weight 379.9 g/mol
CAS No. 1189986-59-1
Cat. No. B1139291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol-d4
CAS1189986-59-1
Molecular FormulaC21H23ClFNO2
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D
InChIKeyLNEPOXFFQSENCJ-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 2.5 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol-d4 (CAS 1189986-59-1) for Analytical Quantification and Forensic Validation


Haloperidol-d4 is a deuterated internal standard (IS) designed for the accurate quantification of the antipsychotic drug haloperidol. Its synthesis involves the specific replacement of four hydrogen atoms on the 4-chlorophenyl ring with deuterium atoms , resulting in a mass shift of +4 Da (m/z 380.1 → 169.0) relative to the unlabeled analyte (m/z 376.1 → 165.0) . This minimal mass difference preserves near-identical physicochemical properties, such as ionization efficiency and chromatographic retention time, to haloperidol , making it an optimal IS for correcting variability in LC-MS/MS and GC-MS workflows.

Why Unlabeled Haloperidol or Non-Isotopic Analogs Fail in High-Precision Haloperidol-d4 Assays


Unlabeled haloperidol cannot serve as an internal standard due to its identical mass, precluding its distinction from the analyte in MS detection. Non-isotopic structural analogs, such as bromperidol, while potentially sharing some chromatographic behavior, exhibit different ionization efficiencies and matrix effects, leading to inaccurate quantification. A deuterated analog is essential, but not all are equivalent. The number of deuterium atoms impacts isotopic purity and the risk of ion crosstalk . Haloperidol-d4 (4 deuteriums) achieves a purity of 98.2% isotopic enrichment , which minimizes interference from the unlabeled isotopologue and ensures reliable correction for signal variability. In a direct method comparison, haloperidol-d4 was shown to effectively correct for relative matrix effects, reducing inter-individual coefficient of variation (CV) in matrix factors from six different blood sources .

Quantitative Evidence for Selecting Haloperidol-d4 (CAS 1189986-59-1) Over Alternatives


Superior Matrix Effect Correction: Haloperidol-d4 vs. Unlabeled Analyte

In a validated dried blood spot (DBS) method, the use of haloperidol-d4 as a single internal standard (IS) for multiple antipsychotics was evaluated. It was found that haloperidol-d4 could correct for a relative matrix effect, as the inter-individual coefficient of variation (CV) of matrix factors from the blood of six different sources was lower when the IS was taken into account compared to the analyte signal alone .

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS

Assay Sensitivity: Haloperidol-d4 Enables 5 pg/mL LLOQ for Plasma Haloperidol

A pioneering LC-MS/MS method for haloperidol in human plasma, employing haloperidol-d4 as the internal standard, achieved a lower limit of quantification (LLOQ) of 5.03 pg/mL . This represents a significant improvement in sensitivity compared to many published methods, where LLOQs are often in the 0.1-1 ng/mL range.

Method Validation Pharmacokinetics LLOQ

Purity and Isotopic Enrichment: Verifiable Quality for Reliable Quantification

Vendor specifications for Haloperidol-d4 (CAS 1189986-59-1) indicate a high chemical purity of 99.7% and an isotopic purity of 98.2% deuterium incorporation at the 4-chlorophenyl positions . This level of isotopic enrichment is critical; lower purity can lead to 'cross-talk' where the IS signal contributes to the analyte channel, causing inaccuracies at low concentrations.

Quality Control Analytical Standards Procurement

High and Consistent Extraction Efficiency (>95%) with Haloperidol-d4 in Plasma

Using a validated solid-phase extraction (SPE) method with a Strata-X PRO cartridge, the extraction efficiency for haloperidol from human plasma exceeded 95% when haloperidol-d4 was employed as the internal standard . This high recovery ensures that minimal analyte is lost during sample preparation.

Sample Preparation SPE Bioanalytical Method Validation

Regulatory-Grade Formulation: Certified Reference Material for Forensic and Clinical Toxicology

Haloperidol-d4 is available as a Certified Reference Material (CRM) in a ready-to-use 100 µg/mL methanolic solution (Cerilliant®) . This formulation eliminates the need for precise weighing and dissolution of small quantities of solid, reducing pre-analytical errors. The solution is certified for use in LC/MS and GC/MS applications for urine drug testing, clinical toxicology, and forensic analysis .

Forensic Toxicology Clinical Chemistry Certified Reference Material

High-Impact Application Scenarios for Haloperidol-d4 (CAS 1189986-59-1) in Analytical Science


High-Sensitivity Pharmacokinetic (PK) and Bioequivalence (BE) Studies

The 5.03 pg/mL LLOQ achieved with haloperidol-d4 makes it uniquely suitable for microdosing studies, pediatric PK sampling, and accurately defining the terminal elimination half-life. This sensitivity is also critical for bioequivalence studies, where precise measurement of low plasma concentrations over an extended period is required for regulatory submission. The high isotopic purity (98.2%) minimizes interference, ensuring the accuracy of PK parameters like AUC and Cmax.

Therapeutic Drug Monitoring (TDM) with Microsampling Techniques

Haloperidol-d4's proven ability to correct for relative matrix effects in dried blood spot (DBS) samples directly supports patient-centric TDM. This allows for convenient at-home or clinic-based microsampling (e.g., finger-prick DBS) without the need for venipuncture. The superior matrix effect correction ensures that drug levels quantified from DBS are accurate and comparable to those from venous plasma, enabling safer and more effective dose adjustments for patients with schizophrenia or bipolar disorder.

Forensic Toxicology and Post-Mortem Analysis

The availability of haloperidol-d4 as a certified reference material (CRM) ensures the chain of custody and analytical validity required for forensic casework. Its use as an IS corrects for the significant matrix effects commonly encountered in post-mortem blood, urine, and tissue homogenates, providing legally defensible quantitative results. The ready-to-use solution format (100 µg/mL) streamlines high-throughput workflows in forensic toxicology labs, reducing the risk of handling errors.

Regulated Bioanalysis for ANDA Submissions

Haloperidol-d4 is specified for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) . Its well-characterized properties, including high purity and established performance metrics like >95% extraction efficiency , make it a reliable choice for building robust, validated methods that meet stringent FDA and EMA guidelines for generic drug approvals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haloperidol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.